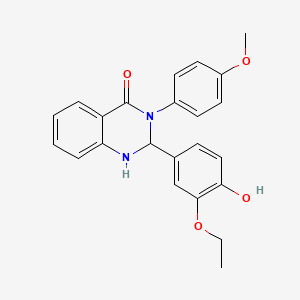![molecular formula C13H11N3O5S B15033341 {(2E)-2-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B15033341.png)
{(2E)-2-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{(2E)-2-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a hydrazone linkage, a thiazolidinone ring, and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {(2E)-2-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodioxole Aldehyde: The synthesis begins with the preparation of 1,3-benzodioxole-5-carbaldehyde from catechol and chloroacetic acid.
Hydrazone Formation: The aldehyde is then reacted with hydrazine hydrate to form the corresponding hydrazone.
Thiazolidinone Ring Formation: The hydrazone is further reacted with thioglycolic acid under acidic conditions to form the thiazolidinone ring.
Acetic Acid Addition: Finally, the thiazolidinone intermediate is reacted with bromoacetic acid to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
化学反応の分析
Types of Reactions
{(2E)-2-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Brominated or nitrated benzodioxole derivatives.
科学的研究の応用
{(2E)-2-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of {(2E)-2-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
- {(2E)-2-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}propionic acid
- {(2E)-2-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}butyric acid
Uniqueness
The uniqueness of {(2E)-2-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H11N3O5S |
|---|---|
分子量 |
321.31 g/mol |
IUPAC名 |
2-[(2E)-2-[(E)-1,3-benzodioxol-5-ylmethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C13H11N3O5S/c17-11(18)4-10-12(19)15-13(22-10)16-14-5-7-1-2-8-9(3-7)21-6-20-8/h1-3,5,10H,4,6H2,(H,17,18)(H,15,16,19)/b14-5+ |
InChIキー |
XXOQUKWFUJCYFV-LHHJGKSTSA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/N=C/3\NC(=O)C(S3)CC(=O)O |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C=NN=C3NC(=O)C(S3)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-chlorophenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15033260.png)
![3-[(E)-(5-cyano-2,6-dihydroxy-4-methylpyridin-3-yl)diazenyl]benzoic acid](/img/structure/B15033262.png)
![[4-(dimethylamino)phenyl][5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B15033268.png)
![1-(1,3-benzothiazol-2-yl)-4-[(4-chlorophenyl)carbonyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15033274.png)

![(6Z)-5-imino-6-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15033278.png)
![N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B15033297.png)

![(6Z)-5-imino-3-phenyl-6-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15033310.png)
![6-[(5Z)-5-{[9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B15033314.png)
![(5Z)-5-(2-chlorobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15033323.png)
![(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15033334.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15033356.png)
![{[2-(Diphenylphosphoryl)phenoxy]methyl}phosphonic acid](/img/structure/B15033358.png)
